2-Cyclopropyl-1,3-difluorobenzene
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Overview
Description
2-Cyclopropyl-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a cyclopropyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,3-difluorobenzene can be achieved through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and yields high purity products. Another method involves the Balz-Schiemann reaction, where the diazonium salt is thermally decomposed to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically employs continuous-flow reactors to ensure efficient and safe synthesis. The continuous-flow methodology addresses process challenges such as exothermic reactions and thermal instability of intermediates . This method allows for rapid synthesis with high yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nucleophiles under conditions such as elevated temperatures and the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
Scientific Research Applications
2-Cyclopropyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
2-Cyclopropylbenzene: Lacks the fluorine atoms, affecting its overall reactivity and applications.
Uniqueness
The combination of these substituents enhances its reactivity and makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H8F2 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
LWHVVVNNKHCQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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